molecular formula C24H22O6 B2544829 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-4H-chromen-7-yl cyclohexanecarboxylate CAS No. 844465-15-2

3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-4H-chromen-7-yl cyclohexanecarboxylate

Cat. No.: B2544829
CAS No.: 844465-15-2
M. Wt: 406.434
InChI Key: JRWLYLSFDBVWPS-UHFFFAOYSA-N
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Description

The compound 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-4H-chromen-7-yl cyclohexanecarboxylate is a synthetic flavone derivative featuring a benzodioxin moiety at the 3-position of the chromen-4-one core and a cyclohexanecarboxylate ester at the 7-position.

Properties

IUPAC Name

[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxochromen-7-yl] cyclohexanecarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22O6/c25-23-18-8-7-17(30-24(26)15-4-2-1-3-5-15)13-21(18)29-14-19(23)16-6-9-20-22(12-16)28-11-10-27-20/h6-9,12-15H,1-5,10-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRWLYLSFDBVWPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)OC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-4H-chromen-7-yl cyclohexanecarboxylate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the benzodioxin ring: This can be achieved by reacting catechol with ethylene glycol in the presence of an acid catalyst.

    Synthesis of the chromenone structure: This involves the condensation of salicylaldehyde with an appropriate diketone under basic conditions.

    Coupling of the benzodioxin and chromenone structures: This step often requires the use of a coupling reagent such as DCC (dicyclohexylcarbodiimide) to form the ester linkage.

    Introduction of the cyclohexanecarboxylate group: This can be done through esterification reactions using cyclohexanecarboxylic acid and an appropriate activating agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-4H-chromen-7-yl cyclohexanecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester linkage.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted esters or amides.

Scientific Research Applications

3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-4H-chromen-7-yl cyclohexanecarboxylate has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.

    Material Science:

Mechanism of Action

The mechanism of action of 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-4H-chromen-7-yl cyclohexanecarboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The benzodioxin and chromenone structures may contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and molecular properties of analogs sharing the 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-4H-chromen-7-yl scaffold but differing in ester substituents:

Compound Name Molecular Formula Average Mass (g/mol) Substituent at 7-Position ChemSpider ID Key Features
3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-oxo-4H-chromen-7-yl N-(tert-butoxycarbonyl)alaninate C₂₅H₂₅NO₈ 467.474 Alaninate with tert-butoxycarbonyl group 2584518 Bulky tert-butyl group may enhance steric hindrance and metabolic stability
Methyl 2-{[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-4H-chromen-7-yl]oxy}propanoate C₂₁H₁₈O₇ 382.368 Methyl propanoate 2191029 Compact ester group; likely improved solubility in polar solvents
3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-6-propyl-4H-chromen-7-yl morpholinecarboxylate C₂₆H₂₅NO₈ 503.48 Morpholinecarboxylate with propyl group 637747-06-9* Propyl substitution may enhance lipophilicity and membrane permeability
Methyl 2-{[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-4H-chromen-7-yl]oxy}acetate C₂₁H₁₈O₈ 398.36 Methyl oxyacetate ZINC2436674 Ether-linked acetate group; potential for increased hydrolytic stability

*CAS Registry Number provided instead of ChemSpider ID.

Key Observations:

Mass and Complexity: The tert-butoxycarbonyl alaninate derivative has the highest molecular mass (467.474 g/mol), reflecting its complex substituent. The methyl propanoate analog is the lightest (382.368 g/mol), favoring applications requiring lower molecular weight.

Substituent Effects: Cyclohexanecarboxylate (hypothetical target compound): Expected to confer moderate lipophilicity compared to methyl esters (e.g., ), balancing solubility and cell permeability. tert-Butyl Groups : These groups are known to reduce metabolic degradation, suggesting prolonged half-life in biological systems.

Synthetic Accessibility : Methyl esters (e.g., ) are typically easier to synthesize due to simpler esterification protocols compared to bulkier substituents like tert-butoxycarbonyl or morpholinecarboxylate .

Biological Activity

3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-4H-chromen-7-yl cyclohexanecarboxylate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

  • Molecular Formula : C22H21NO6
  • Molecular Weight : 395.40524 g/mol
  • CAS Number : Not specified in the sources but related compounds are referenced.

Biological Activities

The compound exhibits a range of biological activities that can be categorized as follows:

1. Antioxidant Activity

Research indicates that derivatives of benzodioxin compounds often exhibit significant antioxidant properties, which can protect cells from oxidative stress. Antioxidants are crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

2. Antimicrobial Properties

Compounds similar to 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-4H-chromen-7-yl have shown promising results against various bacterial and fungal strains. Studies have demonstrated their efficacy in inhibiting the growth of pathogens, making them potential candidates for developing new antimicrobial agents .

3. Anti-inflammatory Effects

The anti-inflammatory properties of this compound may be attributed to its ability to inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response. This activity is particularly relevant for treating chronic inflammatory conditions such as arthritis and inflammatory bowel disease.

4. Anticancer Potential

Several studies have indicated that similar chromen derivatives possess anticancer activity through mechanisms such as apoptosis induction in cancer cells and inhibition of tumor growth. The ability to target specific cancer pathways makes these compounds valuable in cancer therapy research .

The biological activity of this compound can be attributed to several mechanisms:

Enzyme Inhibition

The compound may act as an inhibitor of key enzymes involved in metabolic pathways related to inflammation and cancer progression.

Receptor Modulation

It is hypothesized that this compound could interact with various receptors involved in signal transduction pathways, thus modulating cellular responses.

Case Studies

  • Anticancer Study : A study explored the effects of a similar compound on human breast cancer cell lines, demonstrating a significant reduction in cell viability and induction of apoptosis through caspase activation.
  • Antimicrobial Assessment : In vitro tests showed that derivatives exhibited potent activity against Staphylococcus aureus and Escherichia coli, suggesting their potential use in treating infections caused by resistant strains.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AntioxidantProtects against oxidative stress
AntimicrobialEffective against bacterial and fungal strains
Anti-inflammatoryInhibits pro-inflammatory cytokines
AnticancerInduces apoptosis in cancer cells

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